

Differentiating Isomers of Methyl-Nitrophenylacetic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Methyl-2-nitrophenylacetic acid
CAS No.:	18710-86-6
Cat. No.:	B178851

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For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step. The ortho-, meta-, and para-isomers of methyl-nitrophenylacetic acid, while structurally similar, exhibit distinct spectroscopic properties due to the varied positions of the nitro group on the phenyl ring. This guide provides a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental data and protocols to aid in their differentiation.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the ortho-, meta-, and para-isomers of methyl-nitrophenylacetic acid.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Proton	ortho-Isomer (methyl 2-(2-nitrophenyl)acetate)	meta-Isomer (methyl 2-(3-nitrophenyl)acetate)	para-Isomer (methyl 2-(4-nitrophenyl)acetate)
-CH ₃ (s)	3.72[1]	~3.70 (estimated)	~3.70 (estimated)
-CH ₂ - (s)	4.03[1]	~3.80 (estimated)	~3.75 (estimated)
Aromatic-H	7.36 (d, J = 7.3 Hz), 7.44-7.51 (m), 7.57- 7.63 (m), 8.12 (d, J = 7.8 Hz)[1]	~7.5-8.2 (complex multiplet)	~7.5 (d), ~8.2 (d)

 Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Carbon	ortho-Isomer (methyl 2-(2-nitrophenyl)acetate)	meta-Isomer (methyl 2-(3-nitrophenyl)acetate)	para-Isomer (methyl 2-(4-nitrophenyl)acetate)
-CH ₃	~52.5	~52.5	~52.5
-CH ₂ -	~39.0	~41.0	~40.5
Aromatic C	~125-150	~122-148	~123-147
Aromatic C-NO ₂	~149.0	~148.0	~147.0
C=O	~171.0	~171.0	~171.0

Note: Specific experimental ¹³C NMR data was not readily available in the search results. The presented values are estimates based on typical chemical shifts for similar structures.

 Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

Functional Group	ortho-Isomer (methyl 2-(2-nitrophenyl)acetate)	meta-Isomer (methyl 2-(3-nitrophenyl)acetate)	para-Isomer (methyl 2-(4-nitrophenyl)acetate)
C=O Stretch	~1735	~1735	~1735
NO ₂ Asymmetric Stretch	~1525	~1530	~1520
NO ₂ Symmetric Stretch	~1350	~1355	~1345
C-O Stretch	~1200-1250	~1200-1250	~1200-1250
Aromatic C-H Bending	~750-800 (ortho-substitution)	~690-710 and ~810-850 (meta-substitution)	~800-860 (para-substitution)

Note: Specific experimental IR data was not readily available in a comparative format. The presented values are characteristic ranges for the indicated functional groups and substitution patterns.

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions
ortho-Isomer (methyl 2-(2-nitrophenyl)acetate)	195	149, 136, 120, 92, 78, 65[2]
meta-Isomer (methyl 2-(3-nitrophenyl)acetate)	195	136, 120, 92, 76
para-Isomer (methyl 2-(4-nitrophenyl)acetate)	195	136, 120, 92, 76

Note: While the molecular ion peak will be the same for all isomers, the fragmentation pattern, particularly the relative abundances of fragment ions, will differ.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the methyl-nitrophenylacetic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the range of -1 to 13 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phasing, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to TMS.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same spectrometer.
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans will be required compared to ^1H NMR.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR-FTIR):
 - Ensure the ATR crystal is clean.

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

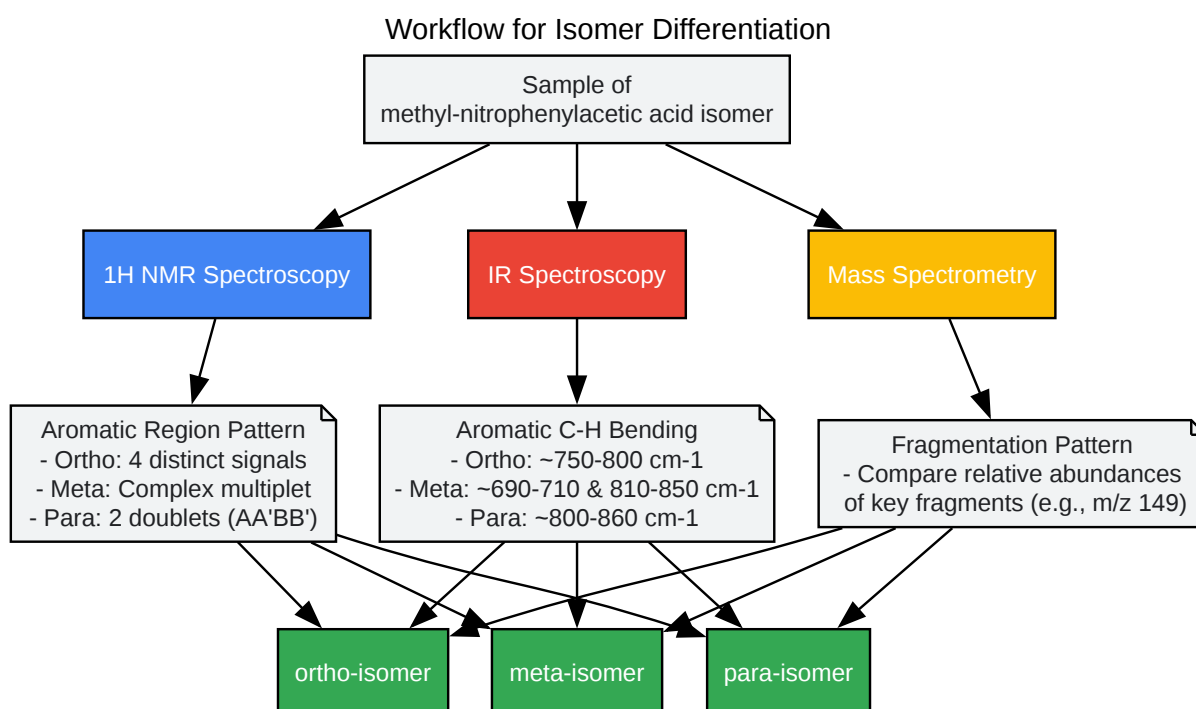
Mass Spectrometry (MS)

- Sample Introduction (GC-MS):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
 - Inject a small volume (e.g., 1 μL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer.
 - The GC will separate the sample from the solvent and introduce it into the mass spectrometer.
- Ionization and Analysis:
 - Use Electron Ionization (EI) at a standard energy of 70 eV.
 - The mass analyzer (e.g., a quadrupole) will scan a mass-to-charge (m/z) range, typically from 40 to 400 amu.
 - The detector will record the abundance of each ion at a specific m/z value.

- The resulting mass spectrum will show the molecular ion peak and the fragmentation pattern.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of methyl-nitrophenylacetic acid based on the spectroscopic data.



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Caption: Workflow for spectroscopic differentiation of methyl-nitrophenylacetic acid isomers.

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References

- [1. Methyl 2-\(4-hydroxy-3-nitrophenyl\)acetate | C9H9NO5 | CID 1473109 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Methyl 2-\(2-nitrophenyl\)acetate | C9H9NO4 | CID 520464 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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